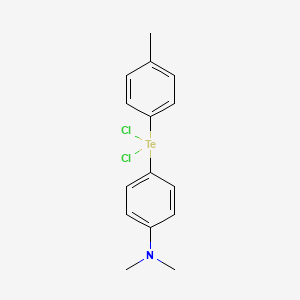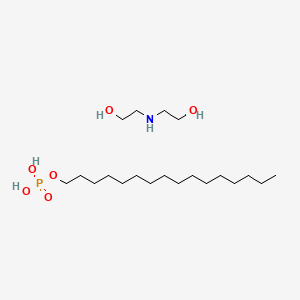
Diethanolamine cetyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine cetyl phosphate is a chemical compound with the molecular formula C20H46NO6P. It is commonly used as a stabilizer in various personal care products, including skin care products, hair conditioners, and other hair care products due to its anti-static properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine cetyl phosphate can be synthesized through the reaction of diethanolamine with cetyl phosphate. The reaction typically involves the esterification of cetyl alcohol with phosphoric acid, followed by the neutralization with diethanolamine. The reaction conditions often include maintaining a temperature range of 60-90°C and stirring for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, including cetyl alcohol, phosphoric acid, and diethanolamine, are mixed in reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Esterification: The formation of esters from alcohols and acids.
Neutralization: The reaction between an acid and a base to form a salt and water.
Common Reagents and Conditions
Esterification: Cetyl alcohol and phosphoric acid are common reagents used in the esterification process.
Neutralization: Diethanolamine is used to neutralize the esterified product, resulting in the formation of this compound.
Major Products Formed
The primary product formed from these reactions is this compound. By-products may include unreacted cetyl alcohol and diethanolamine, which can be removed through purification processes .
Scientific Research Applications
Diethanolamine cetyl phosphate has a wide range of scientific research applications, including:
Mechanism of Action
Diethanolamine cetyl phosphate exerts its effects primarily through its ability to stabilize emulsions and maintain the even distribution of components in formulations. The compound interacts with other ingredients in the formulation to prevent separation and improve the overall stability of the product . The molecular targets and pathways involved include the interaction with hydrophilic and hydrophobic components, enhancing the stability and performance of the final product .
Comparison with Similar Compounds
Similar Compounds
- Cocamide diethanolamine
- Diethanolamine oleth-3 phosphate
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
Uniqueness
Diethanolamine cetyl phosphate is unique due to its specific combination of diethanolamine and cetyl phosphate, which provides superior stabilizing and anti-static properties compared to other similar compounds. Its ability to maintain the stability of formulations and ensure even distribution of components makes it a preferred choice in the cosmetics and personal care industry .
Properties
CAS No. |
90388-14-0 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


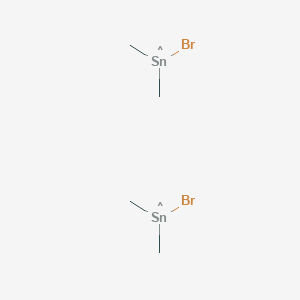
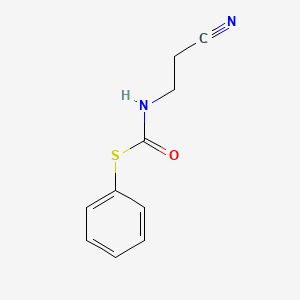
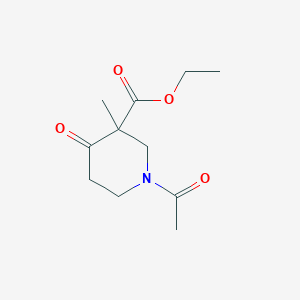
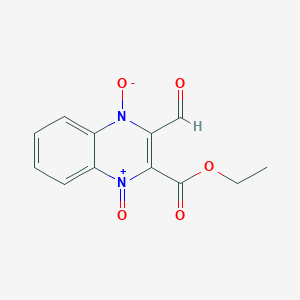
silane](/img/structure/B14479634.png)
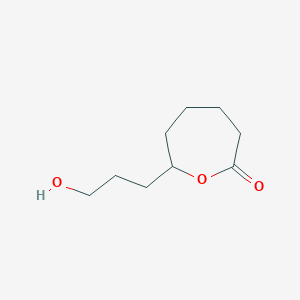
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
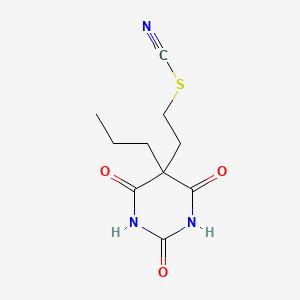

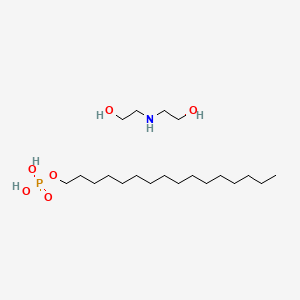
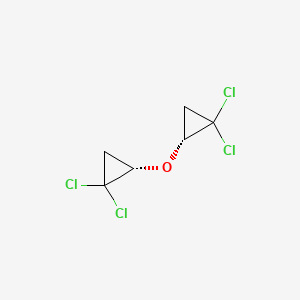
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
